3,3,5,7-tetrabromo-1,3-dihydro-2H-indol-2-one
Overview
Description
Oxindole is an aromatic heterocyclic organic compound. It has a bicyclic structure, consisting of a six-membered benzene ring fused to a five-membered nitrogenous ring . The compound itself is a white or slightly yellow crystalline powder .
Molecular Structure Analysis
The molecular formula of Oxindole is C8H7NO . It consists of a benzene ring fused to a 2-pyrrolidone . The specific structure of “3,3,5,7-tetrabromo-1,3-dihydro-2H-indol-2-one” would include four bromine atoms at positions 3, 3, 5, and 7 of the indole structure.Chemical Reactions Analysis
While specific chemical reactions involving “3,3,5,7-tetrabromo-1,3-dihydro-2H-indol-2-one” are not available, Oxindole and its derivatives have been used in various chemical reactions. For instance, they have been used in the synthesis of poly (aryl ethers) and in the cyclocondensation of arylhydrazine hydrochlorides with 1,3-diketones .Physical And Chemical Properties Analysis
Oxindole has a molecular weight of 133.1473 . It is a white or slightly yellow crystalline powder . The physical and chemical properties of “3,3,5,7-tetrabromo-1,3-dihydro-2H-indol-2-one” could be significantly different due to the presence of bromine atoms.Mechanism of Action
Future Directions
The future research directions could involve the synthesis and study of various “3,3,5,7-tetrabromo-1,3-dihydro-2H-indol-2-one” derivatives, their physical and chemical properties, and their potential biological activities. It would also be interesting to explore their potential applications in medicinal chemistry, given the biological activities exhibited by some Oxindole derivatives .
properties
IUPAC Name |
3,3,5,7-tetrabromo-1H-indol-2-one | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H3Br4NO/c9-3-1-4-6(5(10)2-3)13-7(14)8(4,11)12/h1-2H,(H,13,14) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UNTVJWYGRFKTHU-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C=C(C2=C1C(C(=O)N2)(Br)Br)Br)Br | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H3Br4NO | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
448.73 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
3,3,5,7-tetrabromo-1H-indol-2-one |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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